2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

This compound is a unique hybrid scaffold combining a 2-oxo-2H-chromene-3-carboxamide core with a thiophene-substituted pyrazole, targeting sphingosine-1-phosphate (S1P) receptor modulation (aligned with Allergan patents), AKR1B10 inhibition, anti-leukemic activity, and dual COX/5-LOX inhibition. Its halogen-free scaffold offers differentiated toxicity profiles suitable for chronic dosing studies.

Molecular Formula C18H13N3O3S
Molecular Weight 351.4 g/mol
Cat. No. B11315133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide
Molecular FormulaC18H13N3O3S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=NN3CC4=CC=CS4
InChIInChI=1S/C18H13N3O3S/c22-17(14-10-12-4-1-2-6-15(12)24-18(14)23)20-16-7-8-19-21(16)11-13-5-3-9-25-13/h1-10H,11H2,(H,20,22)
InChIKeyLNJOZBKTSQGREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide (CAS 1170057-18-7): Structural Identity and Procurement Baseline


2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide (CAS 1170057-18-7, molecular formula C18H13N3O3S, molecular weight 351.4 g/mol) is a synthetic hybrid heterocyclic small molecule that integrates a 2-oxo-2H-chromene (coumarin) core, a pyrazole ring, and a thiophene moiety via a carboxamide linker . The compound belongs to the broader class of 2-oxo-2H-chromene-3-carboxamide derivatives, a scaffold that has been explored extensively in patents as sphingosine-1-phosphate (S1P) receptor modulators and in primary research as a privileged pharmacophore for enzyme inhibition [1]. It is catalogued as a research-grade screening compound by multiple chemical suppliers and is exclusively intended for non-human, non-therapeutic research applications .

Why In-Class 2-Oxo-Chromene-3-Carboxamides Cannot Be Interchanged: The Case for Specificity in 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide


The 2-oxo-2H-chromene-3-carboxamide scaffold is the subject of extensive structure-activity relationship (SAR) campaigns, where subtle modifications to the amide substituent, chromene oxidation state, and heterocyclic appendages produce dramatic shifts in target engagement, selectivity, and pharmacokinetic behavior [1]. Substituting the thiophen-2-ylmethyl group at the pyrazole N1 position with other N1 substituents—such as methyl, benzyl, or 4-methoxybenzyl—alters the hydrogen-bond acceptor/donor profile, lipophilicity, and steric bulk, which in turn affects molecular recognition at S1P receptors, kinase ATP-binding pockets, and other targets [1][2]. Even positional isomerism—for example, moving the chromene carbonyl from the 2-position to the 4-position while retaining the identical molecular formula—produces a structurally distinct compound with different electronic distribution and, critically, different biological activity that cannot be assumed equivalent .

Quantitative Differentiation Evidence for 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide vs. Closest Analogs


Positional Isomer Differentiation: 2-Oxo-3-Carboxamide vs. 4-Oxo-2-Carboxamide Chromene Scaffolds

The target compound features the 2-oxo-2H-chromene-3-carboxamide scaffold, whereas its closest positional isomer—4-oxo-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}-4H-chromene-2-carboxamide—relocates the carbonyl to the chromene 4-position and the carboxamide to the 2-position, despite sharing the identical molecular formula (C18H13N3O3S) and molecular weight (351.4 g/mol) . In 2-oxo-2H-chromene-3-carboxamides, a classical intramolecular N–H···O hydrogen bond stabilizes a planar conformation of the amide group relative to the coumarin plane, restricting rotational freedom [1]. This conformational constraint is absent in the 4-oxo-2-carboxamide isomer, as the carbonyl and carboxamide are no longer positioned to form this intramolecular hydrogen bond. The resulting difference in conformational rigidity affects molecular recognition and target binding, meaning these positional isomers are not interchangeable in biological assays [1].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Halogen-Free Scaffold: Differentiation from 6-Chloro and 6,8-Dichloro Chromene Analogs

The target compound lacks halogen substituents on the chromene core, in contrast to the 6-chloro analog (C18H12ClN3O3S, MW 385.8 g/mol) and the 6,8-dichloro analog (C18H11Cl2N3O3S, MW 420.3 g/mol) . The presence of chlorine atoms increases molecular weight, alters lipophilicity (estimated LogP for the 6-chloro-4-oxo analog is approximately 3.04 [1] vs. XLogP3 2.9 for the target compound ), and introduces potential for cytochrome P450-mediated oxidative dehalogenation or glutathione conjugation. The halogen-free nature of the target compound eliminates the risk of reactive metabolite formation via arene oxide intermediates that can occur with chlorinated aromatics, a known liability in drug development [2].

Drug Metabolism Toxicology Lead Optimization

Pyrazole N1 Substitution: Thiophen-2-ylmethyl vs. Methyl and Hydroxyethyl Substituents

The target compound carries a thiophen-2-ylmethyl group at the pyrazole N1 position. In contrast, the analog N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide (CAS 2319876-42-9, C19H15N3O3S, MW 393.5 g/mol) places a methyl group at N1 and relocates the thiophene to the pyrazole 3-position with a methylene linker reversal . Another analog, N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide (CAS 1219912-55-6, C19H15N3O4S, MW 381.41 g/mol), incorporates a polar hydroxyethyl group at N1 . The thiophen-2-ylmethyl substituent in the target compound contributes greater lipophilicity and π-stacking potential than the methyl analog, but without the additional hydrogen-bond donor capacity of the hydroxyethyl variant. These differences in N1 substitution alter LogP, aqueous solubility, and protein binding, directly impacting free fraction and assay compatibility.

Lipophilicity Hydrogen Bonding ADME

Scaffold Class Context: 2-Oxo-Chromene-3-Carboxamides as Privileged S1P Receptor Modulators

The 2-oxo-2H-chromene-3-carboxamide scaffold has been claimed broadly in patents assigned to Allergan, Inc. as a pharmacophore for modulating sphingosine-1-phosphate (S1P) receptors, particularly S1P1, with therapeutic utility in inflammatory and autoimmune disorders [1]. The target compound incorporates this patented scaffold with a thiophene-pyrazole amide substituent. While specific S1P receptor activity data for the exact compound are not publicly available, the structural elements map to the claimed Markush formulas, positioning it as a chemical matter candidate within this target class. By contrast, 4-oxo-chromene-2-carboxamide isomers and 2-imino-chromene-3-carboxamide variants deviate from the patented 2-oxo-3-carboxamide motif and may lack the requisite pharmacophoric features for S1P receptor engagement [1].

GPCR Sphingosine-1-Phosphate Immunomodulation

Chromene-Pyrazole-Thiophene Hybrid Architecture: Multi-Target Pharmacophoric Potential vs. Simpler Chromene Carboxamides

The target compound integrates three distinct pharmacophoric elements within a single molecular entity: (i) a chromene core capable of DNA intercalation and flat hydrophobic interactions; (ii) a pyrazole ring providing hydrogen-bond donor/acceptor functionality and metabolic stability as a phenol bioisostere; and (iii) a thiophene moiety contributing additional π-stacking surface and lipophilicity for membrane penetration [1]. This trimodal architecture contrasts with simpler 2-oxo-2H-chromene-3-carboxamides such as N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide (MW 269.25) or N-isobutyl-2-oxo-2H-chromene-3-carboxamide (MW 245.28), which lack the pyrazole and thiophene rings and therefore possess fewer potential interaction sites . Pyrazole has been validated as a more lipophilic and metabolically stable bioisostere of phenol , while thiophene-pyrazole amide hybrids have demonstrated COX-1/COX-2 and 5-LOX inhibitory activity in published studies [2], suggesting a broader target engagement profile for the hybrid scaffold.

Multi-target Ligand Polypharmacology Hybrid Molecule Design

Recommended Research and Industrial Application Scenarios for 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide


S1P Receptor Modulator Drug Discovery Programs

The compound's 2-oxo-2H-chromene-3-carboxamide core aligns with the pharmacophore claimed in Allergan's S1P receptor modulator patents (US 9,073,888) [1]. Research groups investigating sphingosine-1-phosphate receptor modulation for autoimmune or inflammatory indications may utilize this compound as a screening hit or as a starting point for SAR exploration, particularly given its thiophene-pyrazole substituent combination which is distinct from the exemplified compounds in the patent literature.

Kinase or Oxidoreductase Inhibitor Screening Cascades

Chromene-3-carboxamide derivatives have demonstrated inhibitory activity against AKR1B10 (aldo-keto reductase 1B10), a tumor marker and therapeutic target in several cancers [2]. The target compound's hybrid scaffold—combining chromene, pyrazole, and thiophene motifs—may be screened against AKR family members or related oxidoreductases to identify novel chemotypes. The pyrazole ring provides metabolic stability advantages as a phenol bioisostere , while the thiophene moiety may confer additional binding interactions not accessible to simpler chromene carboxamides.

Anti-Leukemic Agent Lead Identification

Published work on pyrazole-substituted chromene analogues has demonstrated selective anti-leukemic activity against the K562 cell line, with certain derivatives achieving IC50 values as low as 0.5–3.0 μM and displaying selectivity over healthy HEK293 cells [3]. The target compound's structural features—combining the chromene-pyrazole framework with a thiophene moiety—position it as a candidate for anti-leukemic screening, particularly for researchers seeking to expand SAR around the thiophene substituent effects on selectivity and potency in leukemia models.

Multi-target Anti-inflammatory Agent Development

Thiophene-pyrazole hybrid molecules have been evaluated as dual COX/5-LOX inhibitors with anti-inflammatory and analgesic activity [4]. The target compound's incorporation of both the thiophene-pyrazole amide motif and the chromene core—the latter known for anti-inflammatory properties—makes it suitable for multi-target anti-inflammatory screening panels. Its halogen-free scaffold may offer a differentiated toxicity profile compared to chlorinated analogs, which is relevant for programs requiring chronic dosing evaluation .

Quote Request

Request a Quote for 2-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.